molecular formula C11H13Cl B14736233 2-(1-Chloroethenyl)-1,3,5-trimethylbenzene CAS No. 5312-67-4

2-(1-Chloroethenyl)-1,3,5-trimethylbenzene

Cat. No.: B14736233
CAS No.: 5312-67-4
M. Wt: 180.67 g/mol
InChI Key: BXIBDACKHDNZFI-UHFFFAOYSA-N
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Description

2-(1-Chloroethenyl)-1,3,5-trimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with three methyl groups and a 1-chloroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethenyl)-1,3,5-trimethylbenzene can be achieved through several methods. One common approach involves the dehydrochlorination of (1,2-dichloroethyl-) oxirane. This reaction typically requires the use of a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethenyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the chloroethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Chloroethenyl)-1,3,5-trimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Chloroethenyl)-1,3,5-trimethylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Chloroethenyl)naphthalene
  • 5-(1-Chloroethenyl)acenaphthene
  • 2-(1-Chloroethenyl)benzo[c]phenanthrene
  • 6-(1-Chloroethenyl)chrysene

Uniqueness

2-(1-Chloroethenyl)-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its three methyl groups and the 1-chloroethenyl group provide a unique steric and electronic environment, influencing its behavior in chemical reactions .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5312-67-4

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

2-(1-chloroethenyl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H13Cl/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,4H2,1-3H3

InChI Key

BXIBDACKHDNZFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C)Cl)C

Origin of Product

United States

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